Sulfo-Cy3 Hydrazide: A Technical Guide for Researchers
Sulfo-Cy3 Hydrazide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy3 hydrazide is a water-soluble, bright orange fluorescent dye that is a valuable tool in biological research and drug development.[1] Its core structure consists of the well-established Cyanine3 (Cy3) fluorophore, modified with a hydrazide functional group and sulfonate groups.[2][3] The sulfonate groups impart excellent water solubility, eliminating the need for organic solvents in many biological applications.[1] The hydrazide moiety allows for the covalent labeling of biomolecules containing aldehyde or ketone groups.[1] This technical guide provides an in-depth overview of Sulfo-Cy3 hydrazide, including its chemical and physical properties, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.
Core Properties and Characteristics
Sulfo-Cy3 hydrazide is characterized by its bright fluorescence, high water solubility, and specific reactivity towards carbonyl groups. These properties make it an ideal probe for a variety of applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Chemical and Physical Data
A summary of the key quantitative data for Sulfo-Cy3 hydrazide is presented in the table below. These values may vary slightly between different suppliers.
| Property | Value | Source(s) |
| Molecular Weight | 630.78 g/mol | |
| Chemical Formula | C₃₀H₃₈N₄O₇S₂ | |
| Excitation Maximum (λex) | ~548 nm | |
| Emission Maximum (λem) | ~563 nm | |
| Molar Extinction Coefficient (ε) | ~162,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.1 | |
| Solubility | High in water, DMF, and DMSO | |
| Storage | Store at -20°C, protected from light. Can be transported at ambient temperature for up to 3 weeks. |
Reaction Mechanism
The primary utility of Sulfo-Cy3 hydrazide lies in its ability to covalently bind to aldehyde and ketone groups. This reaction, known as a hydrazone formation, is a Schiff base formation that results in a stable carbon-nitrogen double bond. This specific reactivity allows for the targeted labeling of biomolecules.
Caption: Reaction of Sulfo-Cy3 hydrazide with a carbonyl group.
Experimental Protocols
Labeling of Glycoproteins via Periodate Oxidation
This method is widely used for labeling cell surface glycoproteins, as the carbohydrate moieties can be selectively oxidized to generate aldehyde groups.
Materials:
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Sulfo-Cy3 hydrazide
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Glycoprotein sample (e.g., antibody)
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Sodium meta-periodate (NaIO₄)
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Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
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Quenching Solution: 1 M glycerol or ethylene glycol
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Desalting column (e.g., Sephadex G-25)
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Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
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Oxidation of Glycoprotein:
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Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
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Prepare a fresh 20-100 mM solution of sodium periodate in the Reaction Buffer. Protect this solution from light.
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Add the periodate solution to the glycoprotein solution to a final periodate concentration of 1-10 mM.
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Incubate the reaction on ice or at 4°C for 15-30 minutes, protected from light.
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Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 5-10 minutes on ice.
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Remove excess periodate and quenching reagent by passing the solution through a desalting column pre-equilibrated with the Reaction Buffer.
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Coupling with Sulfo-Cy3 Hydrazide:
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Prepare a stock solution of Sulfo-Cy3 hydrazide in anhydrous DMSO or water (e.g., 10-50 mM).
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Add the Sulfo-Cy3 hydrazide stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a common starting point.
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Incubate the reaction for 2 hours to overnight at room temperature, protected from light.
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Purification of Labeled Glycoprotein:
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Remove unconjugated Sulfo-Cy3 hydrazide by passing the reaction mixture through a desalting column pre-equilibrated with PBS, pH 7.4.
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Collect the fractions containing the labeled protein. The labeled protein can be identified by its orange color and by monitoring the absorbance at 280 nm (for protein) and ~548 nm (for Sulfo-Cy3).
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Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.
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Caption: Workflow for labeling glycoproteins with Sulfo-Cy3 hydrazide.
Labeling of Carboxyl Groups using EDAC Chemistry
Sulfo-Cy3 hydrazide can also be used to label molecules containing carboxyl groups (e.g., proteins, peptides) through the use of a carbodiimide crosslinker such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC or EDC). EDAC activates the carboxyl group, allowing it to react with the primary amine of the hydrazide.
Materials:
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Sulfo-Cy3 hydrazide
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Molecule with carboxyl groups (e.g., protein)
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EDAC (EDC)
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N-hydroxysulfosuccinimide (Sulfo-NHS) (optional, to increase efficiency)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
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Desalting column
Procedure:
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Activation of Carboxyl Groups:
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Dissolve the carboxyl-containing molecule in Activation Buffer.
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Add EDAC (and optionally Sulfo-NHS) to the solution. A common starting point is a final concentration of 2-10 mM EDAC and 5-10 mM Sulfo-NHS.
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Incubate for 15 minutes at room temperature to activate the carboxyl groups.
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Coupling with Sulfo-Cy3 Hydrazide:
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Immediately add the Sulfo-Cy3 hydrazide to the reaction mixture. A 10- to 50-fold molar excess of the hydrazide over the carboxyl-containing molecule is recommended.
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Adjust the pH of the reaction to 7.2-7.5 by adding Reaction Buffer if necessary.
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Incubate for 2 hours at room temperature.
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Purification:
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Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
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Caption: EDAC-mediated labeling of carboxyl groups.
Applications in Research
A key application of Sulfo-Cy3 hydrazide is in the study of cellular processes such as receptor-mediated endocytosis. By labeling cell surface glycoproteins on live cells, the internalization and trafficking of these molecules can be visualized and quantified.
Visualizing Receptor-Mediated Endocytosis
The following diagram illustrates a general workflow for studying receptor-mediated endocytosis using Sulfo-Cy3 hydrazide.
Caption: Workflow for studying receptor-mediated endocytosis.
Conclusion
Sulfo-Cy3 hydrazide is a versatile and highly effective fluorescent probe for the specific labeling of aldehydes and ketones in biological molecules. Its excellent water solubility and bright fluorescence make it a superior choice for a wide range of applications in cell biology, biochemistry, and drug discovery. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully incorporate Sulfo-Cy3 hydrazide into their experimental designs.
